Schembl21173355 is a chemical compound characterized by its unique molecular structure and properties. While specific details about its molecular formula and structure are not explicitly available in the search results, compounds similar to it, such as 2,5-Dibromo-3-chloropyrazine, provide insight into the type of reactions and biological activities that may be expected from Schembl21173355. This compound likely belongs to a class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science.
No safety information available on "Schembl21173355".
If you have additional information about "Schembl21173355", such as the species it originates from or the associated gene name, a more targeted search might yield better results. Here are some resources you can explore:
The general reaction types can be represented as follows:
Compounds similar to Schembl21173355 have shown a range of biological activities, including:
The exact biological activity of Schembl21173355 would depend on its specific structure and functional groups.
The synthesis of compounds like Schembl21173355 typically involves several methods:
Schembl21173355 may have several applications across various fields:
Interaction studies for compounds like Schembl21173355 often focus on:
These studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications.
Several compounds share structural similarities with Schembl21173355. Here are a few notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
2,5-Dibromo-3-methoxypyrazine | Contains methoxy group; different electronic properties | Unique reactivity due to methoxy substitution |
2,5-Dichloropyrazine | Lacks bromine; only contains chlorine | Different reactivity patterns compared to Schembl21173355 |
2,5-Dibromo-3,6-dichloropyrazine | Contains both bromine and chlorine | Potentially different biological activities |
Schembl21173355 stands out due to its unique combination of halogen substituents which may confer distinct reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms suggests a versatile reactivity profile that could be exploited in various synthetic pathways and applications.